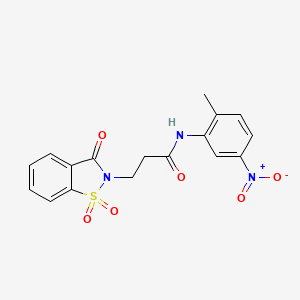

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide

Description

This compound belongs to the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide family, characterized by a bicyclic heteroaromatic core with sulfone and ketone functionalities. The propanamide linker connects the benzothiazole moiety to a 2-methyl-5-nitrophenyl group. The nitro (-NO₂) substituent at the para position of the phenyl ring and the methyl (-CH₃) group at the ortho position introduce steric and electronic effects that may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

N-(2-methyl-5-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S/c1-11-6-7-12(20(23)24)10-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIZUPOMRFLCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step procedures. One common approach is starting with benzothiazole derivatives and introducing functional groups through electrophilic substitution reactions.

Industrial Production Methods: Industrial production often employs catalytic processes to optimize yields and reduce by-products. High-pressure and high-temperature reactions might be used to increase efficiency.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations in the Aromatic Ring

The phenyl ring substituents significantly modulate biological activity and physicochemical properties. Key analogs include:

Key Observations:

- Methoxy/Hydroxy Groups : Electron-donating substituents like methoxy (-OCH₃) or hydroxy (-OH) improve aqueous solubility but may reduce membrane permeability .

- Chloro Groups : Chlorine increases lipophilicity and may enhance penetration into bacterial membranes, though cytotoxicity risks remain uncharacterized .

Core Structure and Linker Modifications

The 1,2-benzothiazol-3-one 1,1-dioxide core is conserved across analogs, but linker variations exist:

- Propanamide vs. Acetamide : The target compound and most analogs use a three-carbon propanamide linker, while employs a shorter acetamide chain. Longer linkers may improve conformational flexibility for target binding .

- Ester Derivatives : Impurities such as methyl or ethyl esters () are less bioactive but critical for synthetic intermediate characterization .

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide, also known by its CAS number 83747-21-1, belongs to the class of benzothiazole derivatives. These compounds have garnered interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and its potential applications.

- Molecular Formula : C10H9N2O5S

- Molecular Weight : 255.25 g/mol

- Structure : The compound features a benzothiazole core with a dioxido group and an amide side chain.

Biological Activity Overview

Research has indicated that compounds containing the benzothiazole moiety exhibit a wide range of biological activities. The specific compound under review has shown promise in various studies:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance:

- A library of benzothiazole derivatives was synthesized and tested for their inhibitory effects on human mast cell tryptase. One derivative showed an IC50 value of 0.85 µM, indicating potent activity against this enzyme involved in allergic responses .

Anti-Dengue Virus Activity

In a study exploring inhibitors of the dengue virus protease, derivatives of benzothiazole were synthesized and tested. Some showed significant inhibitory activity against the recombinant dengue virus serotype-2 (DENV-2) NS2BNS3 protease with IC50 values in the micromolar range .

Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer properties as well. Research indicates that modifications to the side chains can enhance their efficacy against various cancer cell lines. The compound's structure allows for interactions with multiple cellular targets, potentially leading to apoptosis in cancer cells.

Case Studies

- Inhibition of Human Mast Cell Tryptase : A study found that extending the side chain of a related benzothiazole derivative significantly increased its potency as an inhibitor of human mast cell tryptase (IC50 = 0.1 µM) compared to the original compound .

- Antiviral Activity Against Dengue : A series of BIT derivatives were tested for their ability to inhibit dengue virus protease. The results indicated that modifications in structure could lead to enhanced binding affinity and inhibitory activity .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.